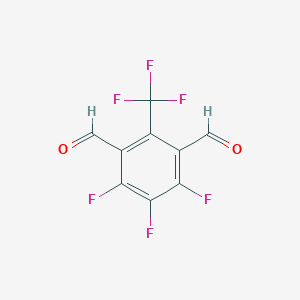

4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde

Description

4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde is a fluorinated aromatic compound characterized by a benzene ring with two aldehyde groups at positions 1 and 3, a trifluoromethyl (-CF₃) group at position 2, and trifluoro (-F) substitutions at positions 4, 5, and 6. This structure confers significant electron-withdrawing effects due to the high fluorine content, enhancing the electrophilicity of the aldehyde groups. Such properties make it valuable in synthetic chemistry, particularly in reactions requiring strong electrophilic centers, such as nucleophilic additions or cross-coupling reactions.

Properties

IUPAC Name |

4,5,6-trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F6O2/c10-6-3(1-16)5(9(13,14)15)4(2-17)7(11)8(6)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJZFSDJOSUUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the trifluoromethyl group. The aldehyde groups are then introduced through formylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality and high throughput.

Types of Reactions:

Oxidation: The aldehyde groups in this compound can undergo oxidation to form carboxylic acids.

Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Investigated for its role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group, which influence the reactivity of the aldehyde groups. In biological systems, the compound’s interactions with enzymes and other biomolecules are influenced by its fluorinated structure, which can affect binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Research Findings

- Electrophilicity : The target compound’s aldehyde groups exhibit higher electrophilicity than hydroxyl- or alkyl-substituted analogs due to the electron-withdrawing trifluoro and trifluoromethyl groups .

- Solubility : Fluorine substitution reduces solubility in polar solvents compared to hydroxylated analogs (e.g., 2-hydroxy-5-CF₃ derivative), but enhances compatibility with fluorinated solvents .

Biological Activity

4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups significantly influences its chemical properties and biological interactions.

- Molecular Formula : C11H6F6O2

- Molecular Weight : 298.15 g/mol

- Structure : The compound features a benzene ring substituted with two aldehyde groups and multiple trifluoromethyl groups, enhancing its lipophilicity and electronic properties.

The trifluoromethyl groups are known to modulate the electronic characteristics of the molecule, which can enhance binding affinity to biological targets. This modification often leads to increased potency in drug-like properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against bacterial strains such as E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 4.88 µg/mL against these pathogens .

Anticancer Properties

The anticancer potential of fluorinated compounds is well-documented. In vitro studies on related compounds have shown promising results against various cancer cell lines:

- A549 (lung cancer) : Compounds exhibited IC50 values better than standard treatments like Doxorubicin.

- HCT116 (colon cancer) : Specific derivatives showed IC50 values ranging from 12.4 to 44.4 μM, indicating potent activity against this cell line .

Case Studies

- Antibacterial Evaluation : A series of urea derivatives containing trifluoromethyl groups were synthesized and tested for antibacterial activity. Compounds with higher trifluoromethyl content showed enhanced activity against resistant strains .

- Anticancer Screening : A comprehensive study evaluated the effects of various trifluoromethyl-substituted compounds on human cancer cell lines, revealing significant down-regulation of key oncogenes such as EGFR and KRAS in treated cells .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.